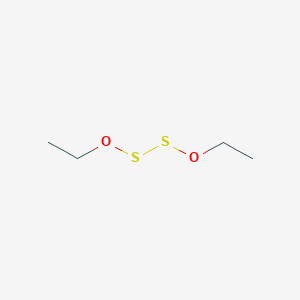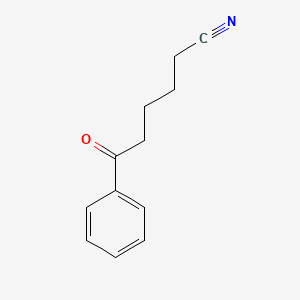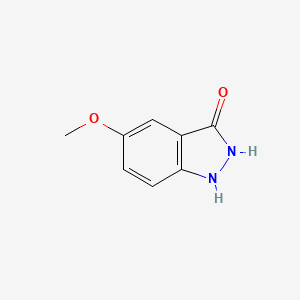
5-Methoxy-1H-indazol-3-ol
Descripción general
Descripción
Synthesis Analysis
- Transition Metal Catalyzed Reactions : These involve using transition metals as catalysts to form indazoles. For instance, a Cu(OAc)2 -catalyzed reaction can lead to the formation of 1H-indazoles via N–N bond formation .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-1H-indazol-3-ol consists of an indazole ring with a methoxy group attached at the 5-position. The methoxy group enhances its solubility in polar solvents .
Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Indazole derivatives have been found to possess significant anti-inflammatory properties . For instance, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole showed high anti-inflammatory activity along with minimum ulcerogenic potential .
Antimicrobial Applications
Indazole and its derivatives have demonstrated antimicrobial activities . This makes them potential candidates for the development of new antimicrobial agents.
Anti-HIV Applications
Indazole derivatives have also shown potential as anti-HIV agents . This suggests that they could be used in the development of drugs for the treatment of HIV.
Anticancer Applications
Indazole derivatives have been found to inhibit cell growth, making them potential anticancer agents . For example, the compound 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazol-1-carboxamide was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
Hypoglycemic Applications
Indazole derivatives have shown hypoglycemic activities , suggesting their potential use in the treatment of diabetes.
Antiprotozoal Applications
Indazole derivatives have demonstrated antiprotozoal activities , indicating their potential use in the treatment of diseases caused by protozoa.
Antihypertensive Applications
Indazole derivatives have been found to possess antihypertensive properties , suggesting their potential use in the treatment of hypertension.
Inhibition of Oxidation of Arachidonic Acid
The indazol-3-ol derivative, 5-methoxy-1-[(quinoline-2-yl methoxy)benzyl]-1H-indazol-3-ol, strongly inhibited the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase . This suggests its potential use in the treatment of conditions related to oxidative stress.
Mecanismo De Acción
Target of Action
It is known that indazole derivatives, which include 5-methoxy-1h-indazol-3-ol, have a wide variety of biological properties . They have been found to exhibit anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities .
Mode of Action
Indazole derivatives have been shown to inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase . This suggests that 5-Methoxy-1H-indazol-3-ol may interact with its targets to inhibit certain enzymatic reactions, leading to changes in cellular processes.
Biochemical Pathways
For instance, the inhibition of 5-lipoxygenase suggests that 5-Methoxy-1H-indazol-3-ol may affect the arachidonic acid pathway .
Result of Action
Given the wide range of biological activities exhibited by indazole derivatives, it can be inferred that the compound may have various effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
5-methoxy-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-5-2-3-7-6(4-5)8(11)10-9-7/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIODNHCPBUTPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451196 | |
| Record name | 3-Hydroxy-5-methoxy (1H)indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1H-indazol-3-ol | |
CAS RN |
99719-37-6 | |
| Record name | 3-Hydroxy-5-methoxy (1H)indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



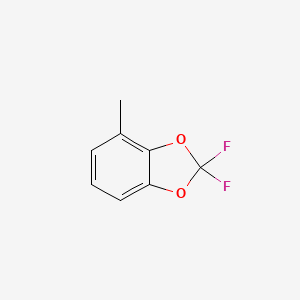
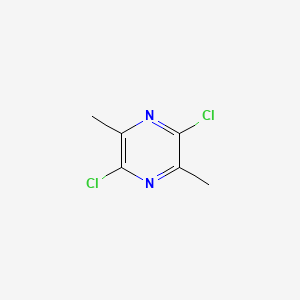
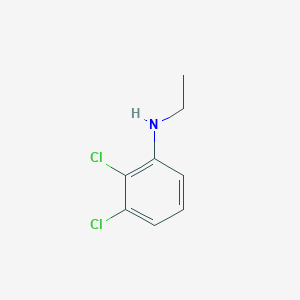
![4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile](/img/structure/B1353507.png)


![2-Methylbenzo[d]oxazol-5-ol](/img/structure/B1353514.png)


